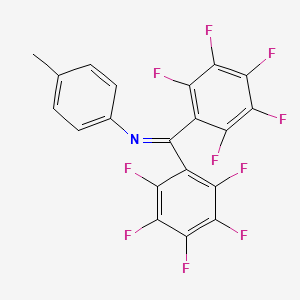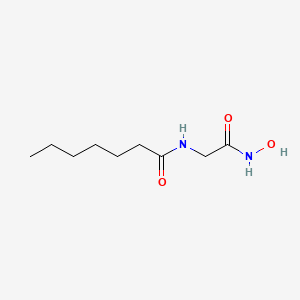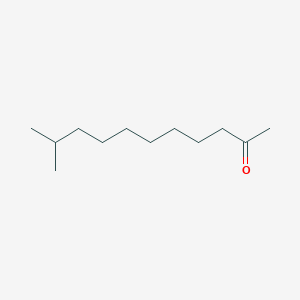
10-Methylundecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylundecan-2-one is an organic compound with the molecular formula C12H24O. It is a methyl ketone, characterized by the presence of a methyl group attached to the tenth carbon of an undecane chain, with a ketone functional group at the second carbon. This compound is known for its distinctive odor and is often used in the study of volatile organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Methylundecan-2-one can be synthesized through various methods. One common approach involves the oxidation of 10-methylundecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another method includes the Friedel-Crafts acylation of 10-methylundecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 10-methylundecanol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or zinc oxide, at elevated temperatures. The resulting ketone is then purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, oxidation with potassium permanganate can yield 10-methylundecanoic acid.
Reduction: The compound can be reduced to 10-methylundecanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions. For instance, reaction with hydrazine can form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrazine (N2H4)
Major Products:
Oxidation: 10-Methylundecanoic acid
Reduction: 10-Methylundecanol
Substitution: Hydrazones
Applications De Recherche Scientifique
10-Methylundecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the fragrance industry for its distinctive odor and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 10-Methylundecan-2-one involves its interaction with various molecular targets. In microbial systems, it acts as a signaling molecule, influencing the behavior of other microorganisms. The compound can modulate gene expression and metabolic pathways, leading to changes in microbial growth and activity . In chemical reactions, the ketone group serves as a reactive site for nucleophilic attack, facilitating various transformations.
Comparaison Avec Des Composés Similaires
10-Methylundecan-2-one can be compared with other methyl ketones such as:
- 9-Methylundecan-2-one
- 8-Methylnonan-2-one
- Geranylacetone
- Pentadecen-2-one
- 12-Methyltridecan-2-one
Uniqueness: this compound is unique due to its specific position of the methyl group and the ketone functional group, which influences its chemical reactivity and biological activity. Its distinct odor and role in microbial interactions further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
67882-99-9 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
10-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-11(2)9-7-5-4-6-8-10-12(3)13/h11H,4-10H2,1-3H3 |
Clé InChI |
BBBADZRBMLNULE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



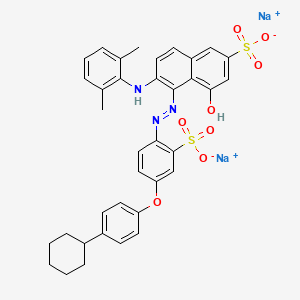




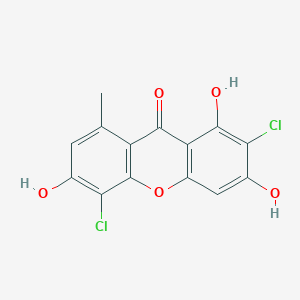
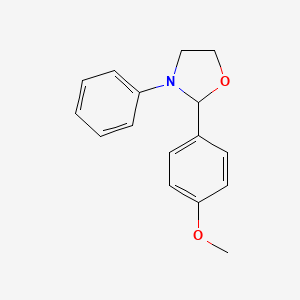

![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
